Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16711230
InChI: InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1
SMILES:
Molecular Formula: C9H18N2O3Pt
Molecular Weight: 397.33 g/mol

Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-

CAS No.:

Cat. No.: VC16711230

Molecular Formula: C9H18N2O3Pt

Molecular Weight: 397.33 g/mol

* For research use only. Not for human or veterinary use.

Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]- -

Specification

Molecular Formula C9H18N2O3Pt
Molecular Weight 397.33 g/mol
IUPAC Name [2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)
Standard InChI InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1
Standard InChI Key RLXPIABKJFUYFG-UHFFFAOYSA-M
Canonical SMILES CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Introduction

The compound "Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-" is a platinum-based complex with specific stereochemistry and coordination. It belongs to a class of platinum compounds known for their potential applications in medicine, particularly in cancer treatment. This article will delve into the structure, properties, and research findings related to this compound.

Biological Activity and Applications

Platinum complexes are well-known for their use in chemotherapy, particularly in treating various types of cancer. The mechanism typically involves the formation of platinum-DNA adducts, which interfere with DNA replication and transcription, leading to cell death. The specific stereochemistry of this compound may influence its ability to form these adducts and interact with DNA.

Research Findings

  • Cytotoxicity: Studies have shown that platinum complexes with similar structures exhibit significant cytotoxic activity against cancer cell lines. The effectiveness can vary based on the ligands and the stereochemistry of the complex.

  • DNA Binding: The ability of platinum compounds to bind to DNA is a key factor in their anticancer activity. The specific arrangement of ligands in "Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-" may enhance or modify this interaction.

  • Toxicity and Side Effects: While platinum compounds are effective in cancer treatment, they can also exhibit toxicity and side effects. Research into new platinum complexes aims to reduce these adverse effects while maintaining or improving efficacy.

Synthesis and Characterization

The synthesis of platinum complexes typically involves the reaction of platinum salts with the desired ligands under controlled conditions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and stereochemistry of the compound.

MethodDescription
SynthesisReaction of platinum(II) salts with 1,2-cyclobutanedimethanamine and 2-hydroxypropanoate.
NMR SpectroscopyUsed to determine the structure and stereochemistry.
Mass SpectrometryConfirms the molecular weight and composition.
X-ray CrystallographyProvides detailed structural information.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator